Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate typically involves the reaction of 7,8-dimethylquinoline-3-carboxylic acid with methylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antitumor effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline structure.
Ciprofloxacin: An antibiotic with a quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline scaffold.
Uniqueness
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
This compound has the following chemical structure:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has been tested against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) against Candida albicans were found to be significantly lower than those of standard antifungal agents like fluconazole.
Table 1: MIC Values Against C. albicans
Compound | MIC (µg/mL) |
---|---|
This compound | TBD |
Fluconazole | -7.5 to -7.2 |
This table indicates the potential of this compound as an effective antifungal agent, with ongoing research aimed at elucidating its mechanism of action.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it exhibits cytotoxic effects against several types of cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Hep-2 | TBD |
P815 | TBD |
MCF7 | TBD |
The IC50 values suggest that this compound could be a promising candidate for further development in cancer therapy.
Antioxidant Activity
Quinoline derivatives are also recognized for their antioxidant properties. This compound has shown significant free radical scavenging activity in vitro, which may contribute to its therapeutic effects.
Case Studies
- Antifungal Efficacy : A study reported that derivatives similar to this compound demonstrated strong antifungal activity with MIC values comparable to established antifungal medications .
- Cancer Cell Line Studies : In another investigation, compounds with structural similarities exhibited selective cytotoxicity towards Hep-2 and P815 cell lines, indicating potential for targeted cancer therapies .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)12-8-17-13-10(3)9(2)6-7-11(13)14(12)16-4/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
MQSCTDPBYUEFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC)C)C |
Origin of Product |
United States |
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